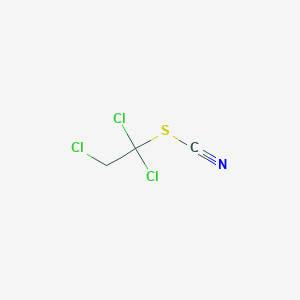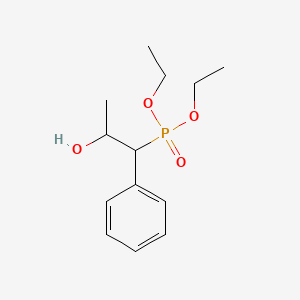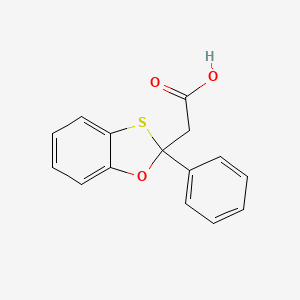
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione is a compound of significant interest in the field of organic chemistry It is known for its unique structure, which includes two aminophenyl groups attached to a diazetidine-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione typically involves the reaction of 4-nitroaniline with phosgene to form 1,3-bis(4-nitrophenyl)urea. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound. The reaction conditions include maintaining a temperature of around 25°C and a pressure of 1 atm during the reduction step .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reduction step is carried out in large hydrogenation reactors equipped with palladium catalysts to achieve high yields .
化学反応の分析
Types of Reactions
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of hydrogen gas and palladium catalysts.
Substitution: The aminophenyl groups can undergo electrophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalysts at room temperature.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the fully reduced amine.
Substitution: The major products are the substituted derivatives of the aminophenyl groups.
科学的研究の応用
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.
Biology: Studied for its potential as a cross-linking agent in the preparation of biocompatible materials.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
作用機序
The mechanism of action of 1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione involves its ability to form stable complexes with various substrates. The aminophenyl groups can interact with different molecular targets through hydrogen bonding and π-π interactions. These interactions facilitate the formation of stable complexes, which can then exert their effects on the target molecules .
類似化合物との比較
Similar Compounds
1,3-Bis(4-aminophenyl)urea: Similar in structure but lacks the diazetidine-dione core.
1,3-Bis(4-aminophenyl)thiourea: Contains a thiourea group instead of the diazetidine-dione core.
Uniqueness
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione is unique due to its diazetidine-dione core, which imparts distinct chemical and physical properties. This core structure enhances the compound’s stability and reactivity, making it suitable for various advanced applications .
特性
CAS番号 |
63170-84-3 |
|---|---|
分子式 |
C14H12N4O2 |
分子量 |
268.27 g/mol |
IUPAC名 |
1,3-bis(4-aminophenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C14H12N4O2/c15-9-1-5-11(6-2-9)17-13(19)18(14(17)20)12-7-3-10(16)4-8-12/h1-8H,15-16H2 |
InChIキー |
ZWQBDXGTSBGMIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N2C(=O)N(C2=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
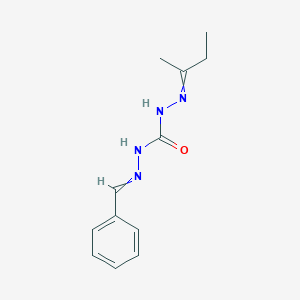
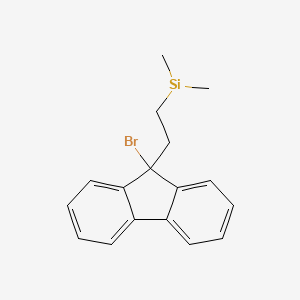
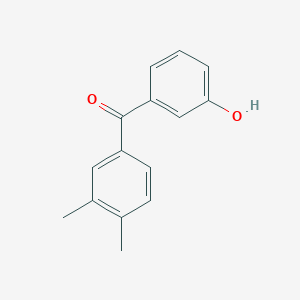

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
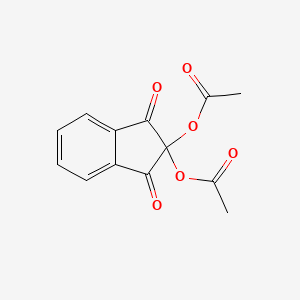
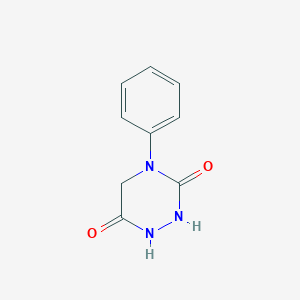
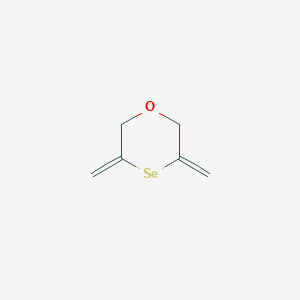
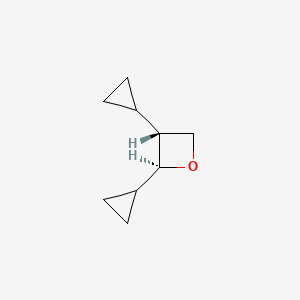
methanone](/img/structure/B14516511.png)
